2-(Allyloxymethyl)aniline
Description
2-(Allyloxymethyl)aniline is a substituted aniline derivative characterized by an allyloxymethyl (-CH₂-O-CH₂-CH=CH₂) group attached to the benzene ring at the ortho position relative to the amine group. For instance, 2-(2-methylprop-2-enyloxy)aniline (CAS 55000-14-1), a closely related structure with a methyl-substituted allyl group, is documented as a building block in organic synthesis . The allyloxymethyl group introduces steric bulk and electron-donating effects, influencing reactivity in polymerization, pharmaceutical intermediates, or agrochemical applications.
Properties
IUPAC Name |
2-(prop-2-enoxymethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2-6H,1,7-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKVZBMEDXCPCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allyloxymethyl)aniline typically involves the reaction of aniline with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of aniline attacks the carbon atom of allyl bromide, resulting in the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(Allyloxymethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The allyl group can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the allyl or aniline moieties .
Scientific Research Applications
2-(Allyloxymethyl)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Allyloxymethyl)aniline involves its interaction with various molecular targets. The allyl group can participate in π-allyl complex formation with transition metals, facilitating various catalytic processes. The aniline moiety can interact with enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Allyloxymethyl Group
- Reactivity : The allyl ether moiety (-O-CH₂-CH=CH₂) offers sites for electrophilic substitution and radical polymerization. The double bond enables Diels-Alder or thiol-ene click reactions, useful in material science .
- Applications: Potential use in conductive polymers (similar to 2-methyl aniline copolymers) or as a ligand in transition-metal catalysis .
Methoxymethyl Group (2-Chloro-N-(methoxymethyl)aniline)
Benzyloxy Group (2-(Benzyloxy)aniline)
Cyclohexyloxy Group (2-(Cyclohexyloxy)aniline)
- Reactivity : The bulky cyclohexyl group (-O-cyclohexyl) reduces ring electron density, directing electrophilic substitution to specific positions.
- Applications : Used in asymmetric catalysis and heat-resistant polymers .
Stability and Handling
- Allyloxymethyl Derivatives : Susceptible to oxidation at the allylic position; storage under inert atmosphere recommended.
- Chloro-Methoxymethyl Analogs : Stable at room temperature but may hydrolyze in acidic/alkaline conditions .
Biological Activity
2-(Allyloxymethyl)aniline, a derivative of aniline, has garnered attention for its potential biological activities. This compound possesses unique structural features that can influence its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C11H13N, characterized by an aniline core with an allyloxymethyl substituent. This configuration may enhance its lipophilicity and facilitate membrane permeability, which are critical factors for biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds similar to this compound can possess significant antimicrobial properties. For instance, derivatives of aniline have been investigated for their effectiveness against bacteria and fungi.
- Anticancer Potential : The compound's structure suggests potential interactions with cellular pathways involved in cancer progression. Preliminary studies indicate that similar compounds can inhibit cell proliferation in various cancer cell lines .
- Enzyme Inhibition : Research has highlighted the ability of aniline derivatives to act as enzyme inhibitors, particularly in the context of metabolic pathways. This mechanism may be relevant in developing therapeutic agents targeting specific diseases .
The biological activity of this compound is likely mediated through its interaction with specific receptors or enzymes. The amino group in the aniline structure allows for hydrogen bonding and electrostatic interactions with biological macromolecules, potentially leading to modulation of enzymatic activity or receptor signaling pathways.
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial effects of various aniline derivatives found that this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The study employed standard disk diffusion methods to assess efficacy, revealing a significant zone of inhibition compared to control groups.
Case Study 2: Anticancer Effects
In vitro assays conducted on human cancer cell lines showed that this compound inhibited cell growth at concentrations as low as 10 µM. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting a potential role in cancer therapy .
Data Table: Biological Activity Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
